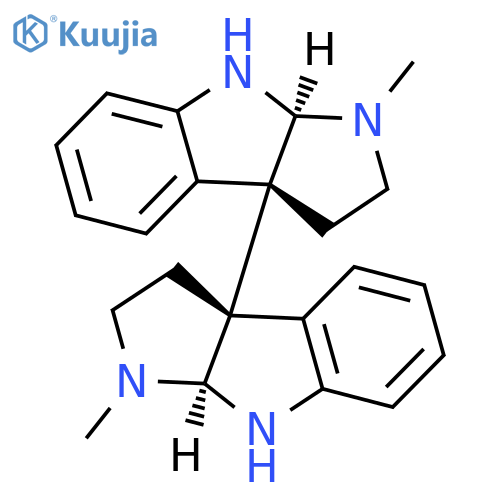Cas no 5545-89-1 (Chimonanthine)

Chimonanthine structure
商品名:Chimonanthine
CAS番号:5545-89-1
MF:C22H26N4
メガワット:346.46864
CID:1593676
Chimonanthine 化学的及び物理的性質
名前と識別子
-
- (3aR,3a'R,8aR,8a'R)-1,1'-dimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole
- (-)-chimonanthine
- (3aS,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
- Chimonanthine
- l-Chimonanthine
- (3aS,3'aS,8aS,8'aS)-2,2',3,3',8,8',8a,8'a-Octahydro-1,1'-dimethyl-3a,3'a(1H,1'H)-bipyrrolo[2,3-b]indole
-
計算された属性
- せいみつぶんしりょう: 346.215747g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 346.215747g/mol
- 単一同位体質量: 346.215747g/mol
- 水素結合トポロジー分子極性表面積: 30.5Ų
- 重原子数: 26
- 複雑さ: 531
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 188-189 ºC
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 30.54
Chimonanthine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0032434-1mg |
Chimonanthine |
5545-89-1 | 1mg |
$286.0 | 2022-04-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C937805-1mg |
Chimonanthine |
5545-89-1 | ≥98% | 1mg |
¥2,574.00 | 2022-09-29 | |
| TargetMol Chemicals | TN1486-1 mL * 10 mM (in DMSO) |
Chimonanthine |
5545-89-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4580 | 2023-09-15 | |
| A2B Chem LLC | AG30492-1000mg |
chimonanthine |
5545-89-1 | 98% by HPLC | 1000mg |
$13449.00 | 2024-04-19 | |
| A2B Chem LLC | AG30492-100mg |
chimonanthine |
5545-89-1 | 98% by HPLC | 100mg |
$2635.00 | 2024-04-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55592-1mg |
Chimonanthine |
5545-89-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1486-5 mg |
Chimonanthine |
5545-89-1 | 5mg |
¥7750.00 | 2022-04-26 | ||
| ChemScence | CS-0032434-5mg |
Chimonanthine |
5545-89-1 | 5mg |
$857.0 | 2022-04-27 | ||
| A2B Chem LLC | AG30492-25mg |
chimonanthine |
5545-89-1 | 98% by HPLC | 25mg |
$920.00 | 2024-04-19 | |
| TargetMol Chemicals | TN1486-1 ml * 10 mm |
Chimonanthine |
5545-89-1 | 1 ml * 10 mm |
¥ 4580 | 2024-07-20 |
Chimonanthine 関連文献
-
1. 1052. The structure of chimonanthine: X-ray analysis of chimonanthine dihydrobromideI. J. Grant,T. A. Hamor,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 5678
-
Deqian Sun,Changyu Xing,Xiaoqing Wang,Zhongquan Su,Chaozhong Li Org. Chem. Front. 2014 1 956
-
Candice Menozzi,Peter I. Dalko,Janine Cossy b-desmethyl-meso-chimonanthine. Candice Menozzi Peter I. Dalko Janine Cossy Chem. Commun. 2006 4638
-
Rong Long,Jun Huang,Jianxian Gong,Zhen Yang Nat. Prod. Rep. 2015 32 1584
-
S. F. Mason,G. W. Vane J. Chem. Soc. B 1966 370
5545-89-1 (Chimonanthine) 関連製品
- 1780-19-4(1,2,3,4-Tetra-qUinaldine)
- 4497-58-9(2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline)
- 118-12-7(1,3,3-Trimethyl-2-methyleneindoline)
- 1701-57-1(2,3,4,5-tetrahydro-1H-1-benzazepine)
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 479-59-4(Julolidine)
- 496-15-1(2,3-dihydro-1H-indole)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)
- 491-34-9(1-Methyl-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5545-89-1)Chimonanthine

清らかである:99%/99%
はかる:10mg/25mg
価格 ($):489.0/690.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:5545-89-1)Chimonanthine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ